Superior hERG Channel Blockade: Neferine vs. Liensinine at Low Therapeutic Concentrations
In a direct head-to-head patch clamp study using HEK293 cells stably transfected with hERG channels, neferine demonstrated significantly greater inhibition of hERG tail current than liensinine at concentrations relevant to antiarrhythmic therapy . Neferine reduced hERG tail current density from control levels to 41.9±3.1 pA/pF at 1 µM, whereas liensinine only reduced the current to 56.7±2.8 pA/pF at the same concentration, representing a 26.1% greater reduction with neferine . This differential potency was attributed to neferine's higher hydrophobicity and its ability to bind both open and inactivated states of the hERG channel, while liensinine binds only the open state .
| Evidence Dimension | hERG tail current density (pA/pF) at 1 µM concentration |
|---|---|
| Target Compound Data | 41.9±3.1 pA/pF |
| Comparator Or Baseline | Liensinine: 56.7±2.8 pA/pF |
| Quantified Difference | Neferine reduces hERG current by an additional 26.1% relative to liensinine at 1 µM |
| Conditions | Whole-cell patch clamp; HEK293 cells stably expressing hERG channels; voltage protocol with depolarization to +20 mV followed by repolarization to -50 mV |
Why This Matters
For researchers studying ventricular arrhythmias or assessing proarrhythmic risk, neferine provides a more potent hERG-modulating tool than its structural analog liensinine at low micromolar concentrations.
